2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole
Description
Properties
IUPAC Name |
3,4,5,6-tetrahydro-2H-[1,4]thiazepino[6,7-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-4-9-8(3-1)11-10(13-9)7-12-5-6-14-11/h1-4,12-13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUOERYDINGTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(CN1)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with thioamide compounds in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]quinoline
- 2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]benzothiazole
Uniqueness
2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in its structure. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for drug design and other applications.
Biological Activity
2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various methods have been reported in the literature which utilize nucleophilic substitutions and cyclization reactions. For instance:
- Methodology : The compound can be synthesized through the reaction of 2-aminothiophenol with appropriate carbonyl compounds under acidic conditions to form the thiazepine framework.
- Yield and Purity : Typical yields range from 50% to 80%, with purification achieved through recrystallization or chromatography techniques.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have indicated that this compound possesses significant anticancer properties:
- Mechanism of Action : It is suggested that the compound induces apoptosis in cancer cells by inhibiting specific proteins involved in cell survival pathways. For example, it has been shown to inhibit Mcl-1 (myeloid cell leukemia-1), a protein that prevents apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can reduce the viability of various cancer cell lines at nanomolar concentrations.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Testing Against Pathogens : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values indicate significant antibacterial activity.
- Escherichia coli : Similar findings were observed with MIC values suggesting potential as a therapeutic agent against infections caused by this pathogen.
Data Table: Biological Activities of this compound
Q & A
What are the established synthetic routes for 2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole?
Basic Research Question
The synthesis typically involves multi-step protocols, including cyclization and functional group transformations. For example, outlines a pathway starting with β-carboline derivatives and dihydroxymethylpyridine intermediates, leading to fused indole scaffolds via sequential bond rearrangements . describes a Mitsunobu reaction followed by oxidation with m-CPBA to install the thiazepine ring, with yields optimized through reverse-phase HPLC purification . Key steps include:
- Cyclization : Formation of the thiazepine ring via intramolecular nucleophilic substitution.
- Oxidation : Controlled oxidation of sulfur-containing intermediates to stabilize the heterocyclic system .
How is the structural integrity and purity of this compound validated?
Basic Research Question
Methodological validation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., δ 8.14 ppm for aromatic protons in ) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z = 450.1 [M+H]⁺ in ) .
- HPLC : Purity assessment (>98% at 215 nm) using C18 columns with gradient elution .
- Melting Point Analysis : Cross-referenced with literature values to confirm crystallinity .
What strategies optimize reaction yields in multi-component syntheses?
Advanced Research Question
highlights steric and electronic factors in three-component reactions. For example, cyclohexanone, aryl amines, and benzoyl methylene malonates yield 4,5,6,7-tetrahydroindoles via enamine intermediates. Key optimizations:
- Catalytic Systems : Brønsted acids (e.g., acetic acid) to stabilize intermediates.
- Temperature Control : Reflux conditions (e.g., 3–5 h at 80°C) to minimize side reactions .
- Substrate Scope : Bulky substituents on aryl amines reduce steric hindrance, improving yields to >90% .
What mechanistic insights explain the formation of the thiazepine ring?
Advanced Research Question
proposes a mechanism analogous to oxadiazepino indoles, where sulfur nucleophiles attack electrophilic carbons in indole precursors. Key steps:
- Nucleophilic Attack : Thiol or sulfide groups react with α,β-unsaturated carbonyl intermediates.
- Ring Closure : Intramolecular cyclization under acidic conditions (e.g., acetic acid) .
- Oxidative Stabilization : m-CPBA oxidizes thioethers to sulfones, enhancing ring rigidity .
How is this compound evaluated for serotonin receptor (5HT2) binding affinity?
Advanced Research Question
details 5HT2A/2C binding assays:
- Radioligand Displacement : Competition with [³H]ketanserin in Tris-HCl buffer (pH 7.4, 4 mM CaCl₂).
- Microtiter Plate Format : 96-well plates with 200 µL reaction volumes, incubated at 37°C for 1 h.
- Data Analysis : IC₅₀ values calculated using nonlinear regression (e.g., Ki < 100 nM indicates high affinity) .
What methodologies assess cytotoxicity against cancer cell lines?
Advanced Research Question
describes cell-based assays using:
- Cell Lines : HeLa (cervical), A549 (lung), DU145 (prostate), and MCF-7 (breast) cancer cells.
- MTT/PrestoBlue Assays : Viability measured after 48–72 h exposure (IC₅₀ values reported).
- Dose-Response Curves : Concentrations ranging from 1 nM to 100 µM to determine potency .
How do structural modifications influence biological activity?
Advanced Research Question
and highlight structure-activity relationship (SAR) studies:
- Side Chain Elongation : Propyl or benzyloxy groups enhance 5HT2A selectivity (e.g., compound 23 in ).
- Electron-Withdrawing Groups : Nitro or carboxylate substituents improve metabolic stability .
- Heteroatom Substitution : Replacing sulfur with oxygen (oxadiazepino analogs) reduces cytotoxicity .
What analytical challenges arise due to compound instability?
Advanced Research Question
notes instability in aqueous solutions and light sensitivity:
- Purity Confirmation : Use fresh batches with TLC/HPLC monitoring.
- Storage : -20°C under argon, protected from moisture and light .
- Degradation Markers : Track sulfoxide formation via LC-MS .
Can alternative heterocyclic systems mimic this compound’s bioactivity?
Advanced Research Question
compares 1,3,6-thiadiazepino and oxadiazepino indoles:
- Sulfur vs. Oxygen : Thiazepino derivatives show higher 5HT2A affinity but lower solubility.
- Ring Size : Seven-membered thiazepine rings confer conformational flexibility, enhancing receptor fit .
How can synthetic reproducibility be ensured across laboratories?
Basic Research Question
emphasizes rigorous documentation:
- Reagent Specifications : Purity (>95%), suppliers (e.g., Sigma-Aldrich), and batch numbers.
- Protocol Adherence : Strict control of reaction times, temperatures, and workup steps (e.g., Na₂SO₄ drying in ) .
- Independent Validation : Cross-lab replication using shared analytical standards (e.g., NMR spectra in DMSO-d₆) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
